molecular formula C17H18N4O3 B2595000 1-({3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-2-one CAS No. 2224227-23-8

1-({3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-2-one

Cat. No.: B2595000
CAS No.: 2224227-23-8
M. Wt: 326.356
InChI Key: MWUNZYHFMAVEDT-UHFFFAOYSA-N
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Description

1-({3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidinone moiety, and a piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the azetidinone and piperidinone moieties under controlled conditions. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact of production.

Chemical Reactions Analysis

Types of Reactions

1-({3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

1-({3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-({3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-2-one: shares similarities with other oxadiazole derivatives and azetidinone-containing compounds.

    1,2,4-Oxadiazole Derivatives: These compounds exhibit a range of biological activities and are studied for their potential as pharmaceuticals.

    Azetidinone Derivatives: Known for their antimicrobial and anticancer properties, these compounds are of significant interest in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[[3-[3-(2-oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-15-6-1-2-8-20(15)11-14-18-17(19-24-14)12-4-3-5-13(10-12)21-9-7-16(21)23/h3-5,10H,1-2,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUNZYHFMAVEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=NC(=NO2)C3=CC(=CC=C3)N4CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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